2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid
Description
Overview of Amino Acid Derivatives in Chemical Research
Amino acid derivatives occupy a critical niche in chemical and biochemical research due to their structural versatility and functional adaptability. These compounds arise from modifications to the core amino acid framework, such as alkylation, hydroxylation, or the introduction of aromatic substituents, enabling tailored interactions with biological systems. For instance, derivatives like 2-amino-3-(2-methoxy-4-methylphenyl)propanoic acid exemplify how side-chain alterations can enhance lipid solubility or modulate electronic properties, thereby influencing bioavailability and target specificity. Such derivatives are pivotal in drug design, enzyme mimicry, and materials science, where their capacity to bridge organic and biological interfaces is unparalleled.
Historical Context and Discovery of this compound
The synthesis of This compound emerged from advancements in peptide chemistry and catalytic asymmetric synthesis during the early 21st century. While phenylalanine derivatives have been studied since the late 19th century, this specific compound gained attention following innovations in regioselective aromatic substitution and protecting-group strategies. Patents from the 2020s describe methods for introducing methoxy and methyl groups at the 2- and 4-positions of the phenyl ring, leveraging palladium-catalyzed cross-coupling or Friedel-Crafts alkylation. Its first reported synthesis likely involved the reaction of 2-methoxy-4-methylbenzaldehyde with a glycine equivalent under Strecker-type conditions, followed by hydrolysis.
Significance in Organic Chemistry and Biochemistry
This compound’s significance lies in its dual role as a chiral building block and a structural analog of natural amino acids. The 2-methoxy-4-methylphenyl group introduces steric hindrance and electron-donating effects, altering hydrogen-bonding capacity and metabolic stability compared to unmodified phenylalanine. In organic synthesis, it serves as a precursor to peptidomimetics and non-proteinogenic amino acids, enabling the exploration of enzyme active sites and allosteric modulation. Biochemically, its hydrophobic aromatic side chain may facilitate interactions with lipid membranes or aromatic residues in proteins, making it valuable for probing receptor-ligand dynamics.
Position within Phenylalanine Derivative Classification
This compound belongs to the ortho-substituted phenylalanine derivatives , distinguished by substituents on the benzene ring’s 2- and 4-positions. This places it within a subclass that includes compounds like 4-methylphenylalanine and 3-methoxytyrosine . The table below contrasts key structural features of related derivatives:
Nomenclature Systems and Chemical Identity
The compound is systematically named This compound under IUPAC rules, reflecting its propanoic acid backbone with amino and aryl substituents. Alternative designations include:
- CAS Registry Number : 1335842-43-7
- SMILES : COC1=C(C=CC(=C1)C)CC(C(=O)O)N
- InChI Key : TXXKDGPEOPPSRA-UHFFFAOYSA-N
Its molecular formula, C₁₁H₁₅NO₃ , corresponds to a molecular weight of 209.24 g/mol , with the methoxy and methyl groups contributing to a calculated logP of 1.8, indicating moderate lipophilicity. X-ray crystallography of related derivatives confirms that the aryl ring adopts a planar conformation, optimizing π-π stacking interactions in solid-state assemblies.
Properties
IUPAC Name |
2-amino-3-(2-methoxy-4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-3-4-8(10(5-7)15-2)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXKDGPEOPPSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-methylbenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 2-methoxy-4-methylbenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amino acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxy-3-(2-methoxy-4-methylphenyl)propanoic acid.
Reduction: Formation of 2-amino-3-(2-methoxy-4-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in amino acid metabolism.
Pathways: It can be incorporated into metabolic pathways, influencing the synthesis and degradation of proteins and other biomolecules.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS: 403-90-7)
- Molecular Formula: C₉H₁₀FNO₃
- Key Features : Fluorine (electron-withdrawing) at the 3-position and hydroxyl (-OH) at the 4-position on the phenyl ring.
- Comparison : The fluorine and hydroxyl groups increase polarity compared to the methoxy and methyl groups in the target compound, likely enhancing hydrogen-bonding capacity but reducing lipophilicity.
2-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid (CAS: 1391004-59-3)
- Molecular Formula: C₁₀H₁₃NO₄
- Key Features : Combines methoxy (2-position) and hydroxyl (4-position) groups on the phenyl ring.
- Comparison : The hydroxyl group introduces acidity (pKa ~10) and redox activity, absent in the target compound. This could affect solubility and antioxidant properties .
Analogues with Extended Aromatic or Heterocyclic Systems
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid (CAS: 10128-06-0)
- Molecular Formula: C₁₂H₁₇NO₄
- Key Features : Two methoxy groups (3,4-positions) and a methyl group at the α-carbon.
- The α-methyl group increases steric hindrance, which may reduce metabolic degradation but limit conformational flexibility .
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid (CAS: 5162-90-3)
- Molecular Formula : C₁₂H₁₀N₂O₃
- Key Features: Quinoline moiety fused with a ketone group.
- This structural feature is common in antimalarial or kinase-inhibiting drugs .
Analogues with Sulfur-Containing Substituents
(2R)-2-Amino-3-(((2-hydroxyphenyl)(diphenyl)methyl)sulfanyl)propanoic acid (Compound 34, CAS: Unspecified)
- Molecular Formula: C₂₇H₂₅NO₃S
- Key Features : Bulky sulfanyl (-S-) group linked to a diphenylmethyl-hydroxyphenyl moiety.
- Comparison : The sulfur atom and bulky substituents increase molecular weight (MW = 455.56 g/mol) and lipophilicity, likely enhancing membrane permeability but risking toxicity. The target compound’s simpler structure offers better synthetic accessibility .
Neuroactive and Toxicological Analogues
2-Amino-3-(methylamino)-propanoic acid (BMAA) (CAS: Unspecified)
- Molecular Formula : C₄H₁₀N₂O₂
- Key Features: Methylamino (-NHCH₃) side chain instead of an aromatic group.
- Biological Activity: Neurotoxic excitatory amino acid linked to neurodegenerative diseases.
- Comparison : The absence of an aromatic ring in BMAA underscores the critical role of the phenyl group in the target compound for specificity and reduced neurotoxicity. BMAA’s blood-brain barrier permeability is low (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g), suggesting that aromaticity in the target compound may similarly restrict CNS penetration .
Biological Activity
2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems and its pharmacological implications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- Amino Group : Essential for its classification as an amino acid.
- Carboxylic Acid Group : Contributes to its acidic properties.
- Methoxy and Methyl Substituents : Located on the aromatic ring, these groups influence the compound's biological activity and solubility.
The molecular formula is with a molar mass of approximately 195.25 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound may influence several biological pathways:
- Neurotransmitter Modulation : The compound appears to interact with neurotransmitter systems, potentially enhancing or inhibiting neurotransmission. It has been linked to neuroprotective effects, possibly through the modulation of glutamate receptors, which are critical in synaptic transmission and plasticity.
- Antioxidant Activity : Some derivatives of this compound have demonstrated antioxidant properties, which could protect cells from oxidative stress, a contributing factor in various neurodegenerative diseases.
- Pain Modulation : There is evidence suggesting that this compound may play a role in pain pathways, possibly acting as a modulator for pain perception through its interactions with specific receptors.
Research Findings
A variety of studies have explored the biological activity of this compound:
In Vitro Studies
- Neuroprotective Mechanisms : In cell culture models, this compound has shown promise in reducing neuronal cell death induced by excitotoxicity, suggesting a protective role against neurodegenerative conditions.
Case Studies
- Therapeutic Applications : A study highlighted the use of this compound in combination therapies for chronic pain management, where it demonstrated enhanced efficacy alongside traditional analgesics.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neurotransmitter Modulation | Enhances synaptic transmission; potential neuroprotective effects | |
| Antioxidant Activity | Reduces oxidative stress in neuronal models | |
| Pain Modulation | Modulates pain perception; potential use in analgesia |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via asymmetric catalytic methods or enzymatic resolution to achieve enantiomeric purity. For example, biocatalytic approaches using immobilized enzymes (e.g., phenylalanine ammonia-lyase analogs) have been employed for stereoselective synthesis of similar aryl-substituted amino acids . Enantiomeric purity is confirmed via chiral HPLC or polarimetry, with synthetic intermediates protected to minimize racemization .
Q. Which spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical for structural confirmation. The (2R)-configuration is verified using circular dichroism (CD) spectroscopy or X-ray crystallography. For instance, the stereochemistry of related compounds like 2-Amino-3-(4-hydroxyphenyl)propanoic acid was resolved via crystallographic data . IR spectroscopy can also confirm functional groups like the methoxy and carboxylic acid moieties .
Q. What are the best practices for handling and storing this compound to maintain its integrity during long-term studies?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis. Desiccants should be used to avoid moisture absorption, as demonstrated for structurally similar iodinated derivatives . Handling in gloveboxes with controlled humidity is advised for hygroscopic batches .
Advanced Research Questions
Q. How do the thermodynamic properties of this compound influence its stability under varying experimental conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures and phase transitions. For example, the enthalpy of sodium ion adduct formation () in related amino acids was measured via collision-induced dissociation (CID) mass spectrometry, providing insights into gas-phase stability . Solubility studies in polar solvents (e.g., DMSO, ethanol) inform formulation strategies for biological assays .
Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar aryl-substituted amino acids?
- Methodological Answer : Discrepancies often arise from differences in stereochemistry or substituent positioning. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities to targets like enzymes or receptors. For example, tyrosine derivatives with methoxy vs. hydroxy groups exhibit distinct interactions with metal ions in catalytic complexes . Meta-analyses of structure-activity relationship (SAR) data help reconcile conflicting reports .
Q. In designing experiments to study metal ion interactions, what considerations are critical for ensuring valid complex formation with this compound?
- Methodological Answer : pH control is essential to deprotonate the carboxylic acid group for coordination. Chelation studies with Ce(III) or other lanthanides require rigorous exclusion of competing ligands (e.g., chloride ions) via ion-exchange chromatography. Spectrophotometric titrations (UV-Vis) and -NMR shift assays validate stoichiometry and binding constants, as seen in cerium(III)-amino acid complexes .
Q. How can computational modeling complement experimental data in predicting the compound’s reactivity or metabolic pathways?
- Methodological Answer : Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites, while molecular docking simulations map interactions with biological targets (e.g., tyrosine kinases). For methoxy-substituted analogs, in silico metabolic profiling using software like Schrödinger’s Metabolizer identifies potential oxidation or demethylation pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Variability may stem from assay conditions (e.g., buffer composition, temperature). Standardize protocols using reference inhibitors and validate via kinetic assays (e.g., Michaelis-Menten plots). Cross-validate findings with orthogonal methods like fluorescence quenching or isothermal calorimetry. For example, discrepancies in tyrosine derivative activities were resolved by controlling redox conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
